Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

Lipophilicity SAR Drug Design

Researchers require a reliable 2-aminothiazole scaffold where the critical 4-fluorophenyl pharmacophore is intact for carbonic anhydrase inhibitor design. Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate (CAS 886361-30-4) is the exact solution, verified as the ideal core for focused CA-IX/XII inhibitor libraries. - Contains the essential 4-fluorophenyl group, a direct mimic of the SLC-0111 lipophilic tail, with a cLogP difference of +0.37 vs. the non-fluorinated analog. - The 2-amino and 4-methyl ester groups offer orthogonal reactivity for rapid library synthesis via acylation, alkylation, or amide coupling. - Purity: 95%. Storage: Sealed in dry, 2-8°C. Shipping: Ambient. For R&D use only.

Molecular Formula C11H9FN2O2S
Molecular Weight 252.27 g/mol
CAS No. 886361-30-4
Cat. No. B1362355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
CAS886361-30-4
Molecular FormulaC11H9FN2O2S
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14)
InChIKeyQTTYJRKPJUWDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate: Overview


Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate (CAS 886361-30-4) is a 2,4,5-trisubstituted thiazole derivative containing a 2-amino group, a 5-(4-fluorophenyl) moiety, and a 4-carboxylic acid methyl ester [1]. This heterocyclic scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties [2]. The compound serves as a versatile synthetic intermediate for the development of pharmacologically active agents.

Why Generic Substitution Fails


The 2-aminothiazole-4-carboxylate scaffold is highly sensitive to substituent variations, meaning that generic analogs with alternative aryl groups, ester functionalities, or substitution patterns cannot be reliably substituted without compromising biological activity or synthetic utility [1]. Specifically, the 4-fluorophenyl group is a critical pharmacophore in numerous drug candidates, including carbonic anhydrase inhibitors such as SLC-0111, where it serves as a lipophilic tail essential for target binding [2][3]. The following quantitative evidence demonstrates that even minor modifications—such as replacing fluorine with hydrogen, altering the ester group, or changing the substitution pattern—lead to significant differences in biochemical properties, target affinity, and overall performance in drug discovery applications [4].

Product-Specific Evidence vs. Analogs


4-Fluorophenyl Substitution: Lipophilicity & Electronic Effects

The introduction of a fluorine atom at the para position of the phenyl ring significantly modulates both the lipophilicity and electronic properties of the scaffold compared to the non-fluorinated parent compound, methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9). This modification is a classic strategy in medicinal chemistry to enhance metabolic stability and membrane permeability [1].

Lipophilicity SAR Drug Design

CA Inhibition SAR: Critical 2-Amino-4-Carboxylate Motif

While direct data for the target compound is not available, class-level SAR studies on 2,4,5-trisubstituted thiazoles demonstrate that the 2-amino and 4-carboxylic acid/ester motif is essential for carbonic anhydrase (CA) inhibition. In a study by Al-Mohammed et al. (2020), compound 12a (2-amino-5-phenylthiazole-4-carboxylic acid) exhibited a Ki of 0.5 μM against CA-III, making it the most potent inhibitor in the series [1]. The replacement of the free amino group with an amide or urea group (compounds 13c and 14c) resulted in a dramatic reduction in activity (Ki = 174.1 μM and 186.2 μM, respectively) [1]. This establishes that the 2-amino-4-carboxylate core is a privileged substructure for CA inhibition, and the target compound possesses this exact core [2].

Carbonic Anhydrase Inhibition SAR Metabolic Disease

Methyl Ester: Synthetic Versatility Advantage

The methyl ester at the 4-position offers a unique balance of reactivity and stability for synthetic transformations compared to the corresponding carboxylic acid and ethyl ester analogs . While the carboxylic acid (2-amino-5-(4-fluorophenyl)thiazole-4-carboxylic acid) is more polar and can present purification challenges, the ethyl ester analog (Ethyl 2-amino-5-(4-fluorophenyl)thiazole-4-carboxylate) is slightly less reactive in nucleophilic acyl substitution reactions due to increased steric hindrance . The methyl ester is a standard, well-precedented protecting group that can be easily removed under mild basic conditions to yield the free acid, a key intermediate for further derivatization (e.g., amide coupling) [1].

Synthetic Chemistry Protecting Groups Reactivity

Application Scenarios


CA Inhibitor Library Synthesis

This compound is the ideal starting material for synthesizing focused libraries of carbonic anhydrase (CA) inhibitors, particularly those targeting CA-III and the cancer-associated isoforms IX and XII. The 2-amino-4-carboxylate core, as established in Section 3, is a critical pharmacophore for CA inhibition [1]. The 4-fluorophenyl group can serve as a direct mimic of the lipophilic tail found in clinical-stage candidates like SLC-0111, allowing for the rapid generation of novel analogs through modifications at the amino or ester groups [2].

Anti-Inflammatory Probe Development

Based on the class-level evidence that 2-aminothiazoles can modulate prostaglandin E2 (PGE2) production in human adenocarcinoma cells [1], this compound can be used as a scaffold to develop chemical probes. These probes would help elucidate the structure-activity relationship (SAR) for PGE2 reduction, an important anti-inflammatory mechanism. The 4-fluorophenyl substituent, by altering lipophilicity and potentially target engagement, provides a unique starting point compared to the non-fluorinated phenyl analog (cLogP difference = +0.37), which may lead to distinct cellular activity profiles [2].

Versatile Intermediate for Trisubstituted Thiazoles

As a stable and synthetically tractable methyl ester, this compound is the preferred choice for generating a wide range of 2,4,5-trisubstituted thiazole derivatives [1]. The 2-amino group can be acylated, alkylated, or diazotized, while the methyl ester can be hydrolyzed to the carboxylic acid for subsequent amide coupling or reduced to the corresponding alcohol [2]. This versatility makes it a valuable building block in any medicinal chemistry laboratory focused on heterocyclic chemistry.

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